Cas no 928-50-7 (4-Pentenyl Chloride)

4-Pentenyl Chloride structure
4-Pentenyl Chloride structure
상품 이름:4-Pentenyl Chloride
CAS 번호:928-50-7
MF:C5H9Cl
메가와트:104.577960729599
CID:797246
PubChem ID:523042

4-Pentenyl Chloride 화학적 및 물리적 성질

이름 및 식별자

    • 1-Pentene, 5-chloro-
    • 5-CHLORO-1-PENTENE
    • 5-Chloropent-1-ene
    • 1-Pentene,5-chloro
    • 4-pentenyl chloride
    • 5-chloro-pent-1-ene
    • 5-chloropentene
    • 5-Chlor-pent-1-en
    • 5-Chloro-1-pentene (ACI)
    • 1-Chloro-4-pentene
    • MFCD00039389
    • AKOS011896934
    • SCHEMBL445546
    • CS-0187136
    • EN300-172719
    • O11411
    • DTXSID60335143
    • DTXCID10286232
    • AS-50224
    • 928-50-7
    • SY115227
    • C5H9Cl
    • 4-Pentenyl Chloride
    • MDL: MFCD00039389
    • 인치: 1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2
    • InChIKey: UPOBJNRMUDPATE-UHFFFAOYSA-N
    • 미소: ClCCCC=C

계산된 속성

  • 정밀분자량: 104.03900
  • 동위원소 질량: 104.039
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 32.9
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 0A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2.3

실험적 성질

  • 밀도: 0.9125 g/cm3 (20 ºC)
  • 비등점: 105 ºC
  • 플래시 포인트: 7.3±6.2 ºC,
  • 굴절률: 1.4322 (20 ºC)
  • 용해도: 극미용성(0.35g/l)(25ºC),
  • PSA: 0.00000
  • LogP: 2.19140

4-Pentenyl Chloride 보안 정보

4-Pentenyl Chloride 세관 데이터

  • 세관 번호:2903299090
  • 세관 데이터:

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    2903299090

    개요:

    HS:2903299090。다른 무환탄화수소의 불포화 염화 파생물.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2903299090 무환탄화수소의 기타 불포화염화파생물.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

4-Pentenyl Chloride 가격추가 >>

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Enamine
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4-Pentenyl Chloride 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Thionyl chloride
참조
Azapropellanes as phase-transfer catalyst. 4. Conformational stabilities of substituted azapropellanes: 2-methyl-1-azoniatricyclo[4.4.4.01,6]tetradecane salts
McIntosh, John M., Journal of Organic Chemistry, 1982, 47(19), 3777-9

합성회로 2

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  rt → 10 °C; 5 h, reflux
참조
Branch-Selective Hydroarylation: Iodoarene-Olefin Cross-Coupling
Green, Samantha A.; Matos, Jeishla L. M.; Yagi, Akiko; Shenvi, Ryan A., Journal of the American Chemical Society, 2016, 138(39), 12779-12782

합성회로 3

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  22 °C → 0 °C
1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.3 Reagents: Potassium sodium tartrate ,  Water ;  0 °C; 30 min, 0 °C
참조
α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates
Gao, Fang; Hoveyda, Amir H., Journal of the American Chemical Society, 2010, 132(32), 10961-10963

합성회로 4

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether
참조
Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids
Villieras, J.; Rambaud, M.; Kirschleger, B.; Tarhouni, R., Bulletin de la Societe Chimique de France, 1985, (5), 837-43

합성회로 5

반응 조건
참조
An investigation of the thermal decomposition of the methohydroxides and methodeuteroxides of some 5-(N,N-dimethylamino)-1-pentenes
Cocker, Wesley; Geraghty, Niall W. A.; McMurry, T. Brian H.; Shannon, Patrick V. R., Journal of the Chemical Society, 1984, (10), 2245-54

합성회로 6

반응 조건
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ;  2 h, 80 °C
참조
Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation
Lamprecht, Zandria; Malan, Frederick P.; Lotz, Simon; Bezuidenhout, Daniela I., New Journal of Chemistry, 2021, 45(14), 6220-6230

합성회로 7

반응 조건
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  4 h, reflux
참조
Preparation of ω-ethene sulfuryl disulfide and its application as self-assembled monolayer
, China, , ,

합성회로 8

반응 조건
참조
Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals
Baguley, Paul A.; Walton, John C., Journal of the Chemical Society, 1998, (6), 1423-1429

합성회로 9

반응 조건
1.1 Catalysts: Palladium diacetate ,  1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ;  5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ;  2.8 h, 1 bar, 25 °C
참조
Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes
Venkatesan, Ramprakash; Prechtl, Martin H. G.; Scholten, Jackson D.; Pezzi, Rafael P.; Machado, Giovanna; et al, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

합성회로 10

반응 조건
참조
Electrophilic additions to ω-methoxyolefins
Beyer, D.; Duschek, Ch.; Franz, H. J.; Hoehn, R.; Hoebold, W.; et al, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

합성회로 11

반응 조건
참조
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; Khlebnikov, A. F.; Sokolov, V. V., Science of Synthesis, 2010, 47, 771-881

합성회로 12

반응 조건
참조
Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes
, Japan, , ,

합성회로 13

반응 조건
참조
The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol
Mihailovic, M. L.; Stankovic, J.; Cekovic, Z.; Konstantinovic, S.; Dokic-Mazinjanin, S., Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

합성회로 14

반응 조건
1.1 Catalysts: Palladium diacetate ,  1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ;  5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ;  2.8 h, 1 bar, 25 °C
참조
Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes
Venkatesan, Ramprakash; Prechtl, Martin H. G.; Scholten, Jackson D.; Pezzi, Rafael P.; Machado, Giovanna; et al, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

합성회로 15

반응 조건
참조
Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes
, Japan, , ,

합성회로 16

반응 조건
참조
Controlled chlorination of hydrocarbons. III. Chlorination of olefins in the gas phase
Bejannin, Catherine; Lanchec, Germain; Blouri, Byouk, Bulletin de la Societe Chimique de France, 1974, 661, 661-6

합성회로 17

반응 조건
참조
Electrophilic additions to ω-methoxyolefins
Beyer, D.; Duschek, Ch.; Franz, H. J.; Hoehn, R.; Hoebold, W.; et al, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

합성회로 18

반응 조건
참조
Reaction of allyl halides with diazomethane using copper salt catalysis
Kirmse, Wolfgang; Kapps, Manfred; Hager, Robert B., Chemische Berichte, 1966, 99(9), 2855-68

합성회로 19

반응 조건
1.1 Reagents: Hydrogen Catalysts: Gold Solvents: Toluene ;  25 h, 30 atm, 120 °C
참조
Green, Multi-Gram One-Step Synthesis of Core-Shell Nanocomposites in Water and Their Catalytic Application to Chemoselective Hydrogenations
Urayama, Teppei; Mitsudome, Takato; Maeno, Zen; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry - A European Journal, 2016, 22(50), 17962-17966

합성회로 20

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 10 °C
1.2 Reagents: Thionyl chloride ;  overnight, rt
1.3 Reagents: Water ;  0 °C
참조
Ni-Catalyzed carboxylation of aziridines en route to β-amino acids
Davies, Jacob; Janssen-Muller, Daniel; Zimin, Dmitry P.; Day, Craig S. ; Yanagi, Tomoyuki; et al, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

합성회로 21

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  rt → 10 °C; 5 h, reflux
참조
Branch-Selective Hydroarylation: Iodoarene-Olefin Cross-Coupling
Green, Samantha A.; Matos, Jeishla L. M.; Yagi, Akiko; Shenvi, Ryan A., Journal of the American Chemical Society, 2016, 138(39), 12779-12782

합성회로 22

반응 조건
참조
An investigation of the thermal decomposition of the methohydroxides and methodeuteroxides of some 5-(N,N-dimethylamino)-1-pentenes
Cocker, Wesley; Geraghty, Niall W. A.; McMurry, T. Brian H.; Shannon, Patrick V. R., Journal of the Chemical Society, 1984, (10), 2245-54

합성회로 23

반응 조건
참조
Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals
Baguley, Paul A.; Walton, John C., Journal of the Chemical Society, 1998, (6), 1423-1429

합성회로 24

반응 조건
참조
The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol
Mihailovic, M. L.; Stankovic, J.; Cekovic, Z.; Konstantinovic, S.; Dokic-Mazinjanin, S., Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

합성회로 25

반응 조건
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ;  2 h, 80 °C
참조
Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation
Lamprecht, Zandria; Malan, Frederick P.; Lotz, Simon; Bezuidenhout, Daniela I., New Journal of Chemistry, 2021, 45(14), 6220-6230

합성회로 26

반응 조건
1.1 Reagents: Thionyl chloride
참조
A mild and convenient procedure for conversion of alkenes into alkyl iodides via reaction of iodine monochloride with organoboranes
Kabalka, George W.; Gooch, E. Eugene III, Journal of Organic Chemistry, 1980, 45(18), 3578-80

합성회로 27

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 10 °C
1.2 Reagents: Thionyl chloride ;  overnight, rt
1.3 Reagents: Water ;  0 °C
참조
Ni-Catalyzed carboxylation of aziridines en route to β-amino acids
Davies, Jacob; Janssen-Muller, Daniel; Zimin, Dmitry P.; Day, Craig S. ; Yanagi, Tomoyuki; et al, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

합성회로 28

반응 조건
참조
Reaction of allyl halides with diazomethane using copper salt catalysis
Kirmse, Wolfgang; Kapps, Manfred; Hager, Robert B., Chemische Berichte, 1966, 99(9), 2855-68

합성회로 29

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride Catalysts: Bismuth oxide (Bi2O3) ;  0 °C; < 5 °C; 5 °C → 30 °C; 72 h, 10 - 30 °C
참조
Process for the preparation of 5-chloropent-1-ene from pent-4-en-1-ol and thionyl chloride by catalytic chlorination
, China, , ,

합성회로 30

반응 조건
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  4 h, reflux
참조
Preparation of ω-ethene sulfuryl disulfide and its application as self-assembled monolayer
, China, , ,

합성회로 31

반응 조건
참조
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; Khlebnikov, A. F.; Sokolov, V. V., Science of Synthesis, 2010, 47, 771-881

합성회로 32

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether
참조
Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids
Villieras, J.; Rambaud, M.; Kirschleger, B.; Tarhouni, R., Bulletin de la Societe Chimique de France, 1985, (5), 837-43

4-Pentenyl Chloride Raw materials

4-Pentenyl Chloride Preparation Products

4-Pentenyl Chloride 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:928-50-7)5-CHLORO-1-PENTENE
sfd5778
순결:99%
재다:200KG
가격 ($):문의
Amadis Chemical Company Limited
(CAS:928-50-7)4-Pentenyl Chloride
A852535
순결:99%/99%/99%
재다:5g/10g/25g
가격 ($):413.0/616.0/1535.0